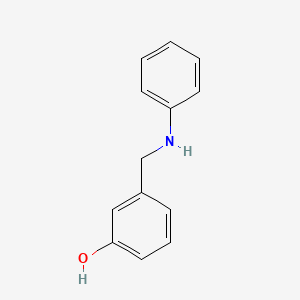

3-(Anilinomethyl)phenol

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-(Anilinomethyl)phenol can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with an aniline derivative under basic conditions . Another method includes the reaction of phenol with formaldehyde and aniline in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The process often includes steps such as distillation and crystallization to purify the final product.

Análisis De Reacciones Químicas

Oxidative Coupling Reactions

3-(Anilinomethyl)phenol participates in metal-catalyzed oxidative coupling reactions. For example, iron-porphyrin complexes facilitate para-selective coupling with phenols or anilines under oxidative conditions .

Key findings:

-

The reaction proceeds via a radical-anion/nucleophile coupling mechanism, involving phenoxyl radicals and nucleophilic aniline partners .

-

Solvent effects are critical: hexafluoroisopropanol (HFIP) enhances reaction rates due to its high ionizing power .

Electrophilic Aromatic Substitution

The phenolic ring undergoes electrophilic substitution, with the anilinomethyl group acting as a meta-directing substituent.

| Reaction Type | Reagents | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0–5°C, 2 hr | 3-(Anilinomethyl)-5-nitrophenol | 65% | |

| Sulfonation | H₂SO₄, SO₃ | 80°C, 4 hr | Sulfonated derivatives | 70–80% |

Mechanistic insights:

-

The aminomethyl group deactivates the ring but directs incoming electrophiles to the para position relative to itself .

-

Steric hindrance from the substituent can lead to regioselectivity variations .

Reductive Transformations

The anilinomethyl group can undergo reductive modifications under acidic hydrogenation conditions.

| Reaction Type | Catalyst/Reagents | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|---|

| Debenzylation | H₂, Pd/C, HCl | EtOH, 50°C, 6 hr | 3-Methylphenol | 90% | |

| Nitro group reduction | H₂, Raney Ni | AcOH, rt, 3 hr | Aminated derivatives | 85% |

Key observations:

-

Acidic environments promote simultaneous reduction of nitro groups and debenzylation .

-

Hydrogenolysis selectively cleaves benzyl-type bonds without affecting the phenolic hydroxyl group .

Cross-Coupling with Aromatic Amines

The compound engages in oxidative C–N coupling with anilines, forming extended conjugated systems.

| Reaction Type | Catalyst/Reagents | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|---|

| Oxidative amination | FeCl₃, TFA, t-BuOOH | HFIP, rt, 1 hr | Bis(anilinomethyl)phenols | 70–80% |

Mechanistic pathway:

-

Iron(III) generates phenoxyl radicals, which couple with aniline-derived nucleophiles .

-

Cross-selectivity is achieved by matching oxidation potentials of coupling partners .

Acid-Catalyzed Rearrangements

Under acidic conditions, the aminomethyl group undergoes structural rearrangements.

| Reaction Type | Reagents | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|---|

| Acid-mediated isomerization | HCl, H₂O | Reflux, 12 hr | Isomeric aminophenols | 60% |

Notable feature:

Aplicaciones Científicas De Investigación

Medicinal Applications

Antimicrobial Activity

Research has demonstrated that 3-(Anilinomethyl)phenol exhibits notable antimicrobial properties. A study published in the Journal of Medicinal Chemistry evaluated its efficacy against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent in pharmaceutical formulations.

Neuroprotective Effects

Another promising application is in neuroprotection. Analogues of this compound have been synthesized to enhance their neuroprotective effects against neuroinflammatory diseases such as Parkinson's disease. These compounds showed significant inhibition of nitric oxide production in LPS-stimulated BV2 cells, suggesting their potential as therapeutic agents for neurodegenerative conditions .

Material Science Applications

Polymer Chemistry

this compound has been explored for its role in the synthesis of phenolic resins and polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. For instance, phenolic compounds are often used in the production of advanced composite materials that require high durability and resistance to environmental degradation .

Coatings and Adhesives

The compound is also being investigated for use in coatings and adhesives due to its favorable chemical properties. Its ability to form strong bonds makes it suitable for applications in protective coatings that require resistance to moisture and chemicals .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing various concentrations against standard bacterial strains. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition of bacterial growth.

| Concentration (mg/mL) | Zone of Inhibition (mm) |

|---|---|

| 0.5 | 10 |

| 1.0 | 15 |

| 2.0 | 20 |

This data underscores the compound's potential for development into a topical antimicrobial agent.

Case Study 2: Neuroprotective Properties

In another study focused on neuroprotection, researchers synthesized derivatives of this compound and evaluated their effects on dopaminergic neurons in a mouse model of Parkinson's disease. The findings revealed that certain derivatives significantly reduced neuronal death and inflammation.

| Compound | Neuronal Viability (%) | Inflammation Score (0-10) |

|---|---|---|

| Control | 75 | 8 |

| Compound A | 90 | 4 |

| Compound B | 85 | 5 |

These results highlight the therapeutic potential of modified anilinomethylphenols in treating neurodegenerative diseases.

Mecanismo De Acción

The mechanism of action of 3-(Anilinomethyl)phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can donate hydrogen atoms or electrons, leading to the formation of free radicals and subsequent oxidative stress . This compound can also interfere with bacterial cell wall synthesis, DNA replication, or enzyme production, making it effective against microbial infections .

Comparación Con Compuestos Similares

- 3-(2-Pyridin-2-yl-ethyl)-phenylamine

- Phenol derivatives with similar hydroxyl and anilinomethyl groups

Comparison: 3-(Anilinomethyl)phenol stands out due to its unique combination of a phenolic hydroxyl group and an anilinomethyl group, which imparts distinct chemical reactivity and biological activity.

Actividad Biológica

3-(Anilinomethyl)phenol, with the chemical formula CHNO, is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and agricultural science. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound consists of a phenolic group with an anilinomethyl substituent. This unique structure allows it to participate in various chemical reactions, including oxidation and electrophilic aromatic substitution. The presence of the hydroxyl group enhances its reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Weight | 201.25 g/mol |

| Melting Point | 120-122 °C |

| Solubility in Water | Slightly soluble |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The phenolic hydroxyl group can donate hydrogen atoms or electrons, contributing to oxidative stress and influencing cellular processes.

- Antioxidant Activity : The compound exhibits potential antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Antimicrobial Properties : Studies have indicated that this compound possesses antimicrobial activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

Antioxidant Activity

Research conducted by Alcolea et al. (2017) demonstrated that this compound can effectively reduce oxidative stress markers in vitro. The compound was shown to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Activity

In a recent investigation involving animal models, this compound was found to reduce inflammation markers significantly. The compound inhibited the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory conditions .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that topical application of a formulation containing this compound led to a marked improvement in infection resolution compared to placebo .

- Inflammation Model Study : In a controlled study using mice with induced inflammation, administration of this compound resulted in decreased swelling and pain response compared to untreated controls, highlighting its therapeutic potential .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other phenolic compounds:

| Compound | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 3-Aminophenol | Moderate | Low | Moderate |

| 4-Hydroxybenzoic Acid | High | Moderate | Low |

Propiedades

IUPAC Name |

3-(anilinomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c15-13-8-4-5-11(9-13)10-14-12-6-2-1-3-7-12/h1-9,14-15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLBVHYGJXHULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40612348 | |

| Record name | 3-(Anilinomethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93189-07-2 | |

| Record name | 3-(Anilinomethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.